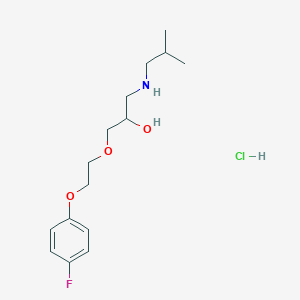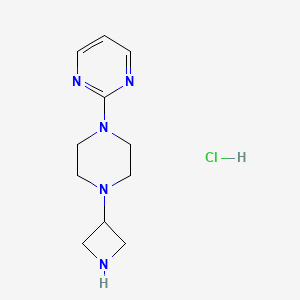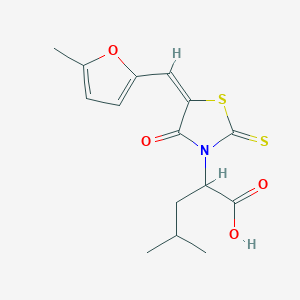![molecular formula C22H21ClN4O2S B3012016 N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251586-38-5](/img/structure/B3012016.png)
N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a structurally complex molecule that is likely to be of interest due to its potential biological activity. While the exact compound is not directly mentioned in the provided papers, similar compounds with triazolopyridine sulfonamide frameworks have been studied for their biological activities, such as inhibition of the sodium channel NaV1.7, which is a promising target for the treatment of pain , and for their antimicrobial properties .
Synthesis Analysis
The synthesis of related compounds involves the reaction of triazolopyridine and pyrimidine thiol derivatives with chloromethylated heterocycles . Although the exact synthesis of the compound is not detailed, it can be inferred that a similar approach may be used, involving the formation of a sulfonamide linkage and the introduction of chlorobenzyl and isopropylphenyl groups to the triazolopyridine core.
Molecular Structure Analysis
The molecular structure of a closely related compound, 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, has been characterized by various spectroscopic methods and X-ray diffraction . This compound crystallizes in the monoclinic space group, and its geometry has been optimized using density functional theory (DFT) calculations. The frontier orbital energies and atomic net charges have been discussed, providing insights into the electronic structure of the molecule .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compound 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine have been inferred from experimental data and theoretical calculations . The compound's crystalline structure and optimized geometry suggest a stable conformation, and the electronic structure analysis provides a basis for understanding its reactivity. The lipophilicity and metabolic stability of similar sulfonamide compounds have been optimized for potential therapeutic use .
Applications De Recherche Scientifique
Synthesis and Herbicidal Activity
N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is part of a broader class of compounds with significant potential in agricultural chemistry. These compounds, including various sulfonamide derivatives, have been synthesized and characterized for their potential as herbicides and pesticides. For instance, the synthesis and antimicrobial evaluation of some 1,2,4-triazolo[1,5-a]pyridine, pyrimidine sulfonamides, and sulfinyl derivatives indicate a wide range of applications in managing microbial and pest threats to crops (Abdel-Motaal & Raslan, 2014).
Antifungal and Insecticidal Properties
A novel series of sulfonamide derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety has shown promising results in bioassays. Some derivatives displayed significant antifungal activities and insecticidal activity, highlighting their potential in combating fungal diseases and pest infestations in agriculture (Xu et al., 2017). This research paves the way for the development of new agrochemicals that could enhance crop protection strategies.
Mechanisms of Herbicidal Activity
Understanding the selective herbicidal activity of triazolopyrimidine derivatives provides insight into their application in agriculture. Studies on uptake and metabolism have revealed that these compounds exhibit a broad range of selectivity among plant species, which can be attributed to differences in metabolic rates and herbicide dosages applied (Hodges, Boer, & Avalos, 1990). This knowledge helps in tailoring the use of such herbicides to target specific weeds without adversely affecting the crops.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-16(2)18-8-10-20(11-9-18)27(14-17-5-3-6-19(23)13-17)30(28,29)21-7-4-12-26-15-24-25-22(21)26/h3-13,15-16H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQBHNSTPFOULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)




![2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011951.png)

![4-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3011953.png)

